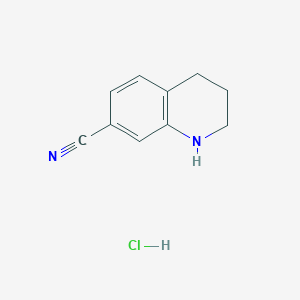

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride

Beschreibung

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride is a heterocyclic organic compound comprising a partially hydrogenated quinoline backbone substituted with a cyano (-CN) group at the 7-position, in its hydrochloride salt form. This compound is of interest in pharmaceutical and materials research due to its structural versatility.

Eigenschaften

Molekularformel |

C10H11ClN2 |

|---|---|

Molekulargewicht |

194.66 g/mol |

IUPAC-Name |

1,2,3,4-tetrahydroquinoline-7-carbonitrile;hydrochloride |

InChI |

InChI=1S/C10H10N2.ClH/c11-7-8-3-4-9-2-1-5-12-10(9)6-8;/h3-4,6,12H,1-2,5H2;1H |

InChI-Schlüssel |

BNOLCSIMKMUSRX-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C=C(C=C2)C#N)NC1.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Multi-Step Synthesis via Reduction and Cyclization

One classical approach involves starting with quinoline derivatives bearing substituents at the 7-position. For example, quinoline-7-carbonitrile precursors undergo catalytic hydrogenation or chemical reduction to yield the tetrahydroquinoline ring system.

- Step 1: Synthesis of quinoline-7-carbonitrile precursor from substituted anilines or acetophenone derivatives.

- Step 2: Reduction of the quinoline ring using catalytic hydrogenation or hydride reagents such as diisobutylaluminum hydride (DIBAL-H).

- Step 3: Cyclization promoted by Lewis acids like boron trifluoride etherate (BF3·OEt2) to afford the tetrahydroquinoline core.

- Step 4: Conversion to hydrochloride salt by treatment with HCl.

This method was exemplified in the synthesis of related tetrahydroisoquinoline alkaloids, where N-acylcarbamates were reduced and cyclized to yield the tetrahydro ring system with high selectivity and yields (Kumar et al., 2021).

Domino and One-Pot Multicomponent Reactions (MCR)

Recent advances have employed multicomponent reactions to construct the tetrahydroquinoline scaffold efficiently:

- A one-pot four-component reaction involving aromatic aldehydes, ethyl cyanoacetate, cyclic ketones, and ammonium acetate under reflux conditions in n-butanol can yield tetrahydroquinoline derivatives with a cyano group.

- The reaction proceeds via Knoevenagel condensation, Michael addition, and cyclization steps in situ.

- Yields are typically high (90–95%) with simple workup and crystallization (PMC, 2021).

Although this example relates to a 3-carbonitrile substituted hexahydroquinoline, the methodology is adaptable for 7-substituted tetrahydroquinolines by appropriate choice of starting materials.

Halogenation and Amination Sequence for 7-Substituted Quinolinecarbonitriles

Patents (US20030212276A1 and US6780996B2) describe a process for preparing 7-substituted quinolinecarbonitriles that can be adapted for the tetrahydro derivatives:

- Step a: Formation of 7-substituted-4-oxo-1,4-dihydro-3-quinolinecarbonitrile via condensation reactions.

- Step b: Halogenation at the 4-position using reagents such as phosphorus oxychloride (POCl3).

- Step c: Nucleophilic substitution with amines in the presence of pyridine hydrochloride to yield 7-substituted-3-quinolinecarbonitriles.

- Step d: Subsequent reduction of the quinoline ring to tetrahydroquinoline using catalytic hydrogenation or hydride reagents.

This sequence allows precise introduction of the cyano group at the 7-position and functionalization at other positions, providing access to the target compound with good purity and yield.

Reduction-Double Reductive Amination Sequence

Another advanced approach involves:

- Initial formation of cyclic imine intermediates from quinoline precursors.

- Highly diastereoselective reduction of the imine to tetrahydroquinoline.

- Addition of formaldehyde during hydrogenation to yield N-methylated tetrahydroquinolines.

- This method yields high diastereoselectivity and purity, suitable for complex derivatives.

Comparative Analysis of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Typical Yield |

|---|---|---|---|---|

| Multi-step reduction & cyclization | Reduction of quinoline, Lewis acid cyclization | Well-established, selective | Multi-step, longer time | Moderate to high |

| Domino/Multicomponent Reaction | One-pot condensation and cyclization | Efficient, high yield, simple | Limited substrate scope | 90–95% |

| Halogenation & Amination | Halogenation, amination, reduction | Precise functionalization | Requires handling of halogen reagents | Moderate to high |

| Reduction-double reductive amination | Imine formation, selective reduction | High diastereoselectivity | Complex intermediates | 93–98% |

Research Findings and Notes

- The presence of the cyano group at the 7-position is crucial for biological activity and synthetic versatility.

- Reduction steps often require controlled conditions to avoid over-reduction or side reactions.

- Lewis acid-mediated cyclizations are effective for ring closure with good regioselectivity.

- Multicomponent reactions provide rapid access to diverse tetrahydroquinoline derivatives but may require optimization for specific substitutions.

- Safety considerations include handling of hydride reagents and halogenating agents, as well as proper disposal of hydrochloride salts.

Analyse Chemischer Reaktionen

Vanadium-Catalyzed Multicomponent Reactions

A solvent-free protocol using oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) [(VO)TPP][(TCM)₄] enables the synthesis of tetrahydroquinoline derivatives via cooperative geminal-vinylogous anomeric oxidation at 100°C. Key steps include:

-

Knoevenagel condensation between aldehydes and 3-(1H-indol-3-yl)-3-oxopropanenitrile.

-

Michael addition of ammonia (from ammonium acetate) to activated cyclohexanone intermediates.

This method achieves yields of 58–98% for substituted tetrahydroquinoline-3-carbonitriles and tolerates diverse functional groups .

Tandem Hydrogenation-Cyclization

Under 50 bar H₂, nitrobenzaldehyde derivatives react with acetophenone via a heterogeneously catalyzed pathway:

-

Nitro group reduction to hydroxylamine/amine intermediates.

-

Cyclization of 3,4-dihydroquinoline intermediates (e.g., 13 ) to form 2-phenyltetrahydroquinolines (PTHQs).

Operando MAS-NMR studies confirmed intermediates such as nitrochalcone and hydroxylamine derivatives, with PTHQ yields reaching 93–98% under optimized conditions .

Carbonitrile Group Transformations

The carbonitrile moiety participates in:

-

Hydrolysis : Conversion to carboxylic acids under acidic/basic conditions (excluded source).

-

Nucleophilic Substitution : Reactions with amines or alcohols to form amidines or esters.

Reductive Amination

Tetrahydroquinoline derivatives are synthesized via:

-

Reduction of imine intermediates (e.g., 15 ) using H₂/Pd-C.

-

Diastereoselective hydrogenation to yield cis-2-alkyl-4-ester products (93–98% yield) .

Reduction-Cyclization Sequences

-

Substrate : N-(2-alkenylphenyl)amino-substituted chromium Fischer carbenes.

-

Process : Thermal annulation at 80°C in acetonitrile yields tetrahydroquinolines (12–70% yield). Major byproducts include quinoline and 2-aminostyrene .

Acid-Catalyzed Rearrangements

-

Substrate : 4-arylidene-2-phenyloxazol-5(4H)-ones.

-

Process : HCl-mediated cyclization forms 2,3-dihydro-4(1H)-quinolinones (56–87% yield) .

Comparative Reaction Performance

Mechanistic Insights

-

Cooperative Anomeric Effect : The [(VO)TPP][(TCM)₄] catalyst weakens C–H bonds via geminal-vinylogous anomeric interactions, facilitating proton transfer and hydrogen elimination .

-

Cyclization Selectivity : Steric and electronic factors dictate reaction pathways, with bulky substituents favoring pseudoequatorial orientations in transition states .

Wissenschaftliche Forschungsanwendungen

1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Medicine: It serves as a precursor for the development of therapeutic agents targeting various diseases.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1,2,3,4-Tetrahydroquinoline-7-carbonitrile hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Isomerism: Tetrahydroquinoline vs. Tetrahydroisoquinoline Derivatives

The distinction between tetrahydroquinoline (nitrogen at position 1) and tetrahydroisoquinoline (nitrogen at position 2) is critical. For example:

- 1,2,3,4-Tetrahydroisoquinoline-6-carbonitrile hydrochloride (CAS 171084-93-8) is a structural isomer of the target compound, differing in nitrogen placement. This positional isomerism can alter electronic distribution, solubility, and biological activity .

Substituent-Specific Comparisons

Cyano-Substituted Derivatives

Key Insight: Positional isomerism (e.g., 6-CN vs. 7-CN) and core structure (quinoline vs. isoquinoline) influence polarity, crystallinity, and interaction with biological targets.

Halogen-Substituted Derivatives

Alkyl- and Nitro-Substituted Derivatives

Physicochemical and Commercial Comparison

Key Insight : Hydrochloride salt formation improves aqueous solubility, critical for bioavailability in drug formulations.

Q & A

Q. Advanced

- Ionic liquid optimization : Adjusting the anion/cation composition of ionic liquids (e.g., increasing acidity with H₂PO₄⁻) can direct reaction pathways toward specific stereoisomers .

- Metal-ligand coordination : InCl₃ or Fe-based catalysts with tailored ligands (e.g., bulky phosphines) may enforce stereochemical control, though toxicity remains a concern .

- Radical-mediated cyclization : Radical cation salts (e.g., tris(p-bromophenyl)aminium hexachloroantimonate) enable tandem cyclization with improved stereochemical outcomes .

What safety considerations are critical when handling 1,2,3,4-tetrahydroquinoline derivatives in laboratory environments?

Q. Basic

- Personal protective equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact, as recommended in safety data sheets .

- Ventilation : Conduct reactions in fume hoods to prevent inhalation of volatile intermediates (e.g., cyanide-containing precursors) .

- Waste disposal : Follow hazardous waste protocols for halogenated or nitrile-containing byproducts .

How do substituent positions (e.g., cyano at C7) influence the reactivity and downstream applications of 1,2,3,4-tetrahydroquinoline derivatives?

Q. Advanced

- Electronic effects : Electron-withdrawing groups (e.g., -CN at C7) reduce electron density on the aromatic ring, directing electrophilic substitution to meta positions and altering reactivity in subsequent functionalization .

- Biological activity : 7-Substituted derivatives (e.g., 7-chloro or 7-hydroxy) are explored as constrained tyrosine analogs or hypoglycemic agents, with cyano groups enhancing hydrogen-bonding potential .

- Stability : Nitrile groups may hydrolyze under acidic conditions, requiring careful pH control during synthesis .

What computational or experimental approaches are suitable for studying the structure-activity relationships (SAR) of 1,2,3,4-tetrahydroquinoline-7-carbonitrile derivatives?

Q. Advanced

- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes or receptors) using crystallographic data from analogs like (4R)-biphenyl derivatives .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with observed biological activity, as seen in hypoglycemic N-acylphenylalanine studies .

- In vitro assays : Test derivatives against disease-relevant cell lines or enzymes to validate computational predictions .

How can researchers mitigate side reactions during the synthesis of 1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride?

Q. Advanced

- Temperature control : Lower reaction temperatures reduce undesired polymerization of unsaturated ketones .

- Protecting groups : Temporarily block reactive sites (e.g., -OH or -NH) to prevent cross-reactivity, as employed in hydroxyl-substituted derivatives .

- Catalyst screening : Test Brønsted vs. Lewis acids to minimize byproduct formation; ionic liquids outperform H₃PO₄ in selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.